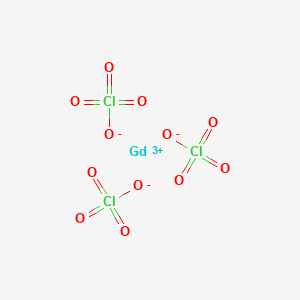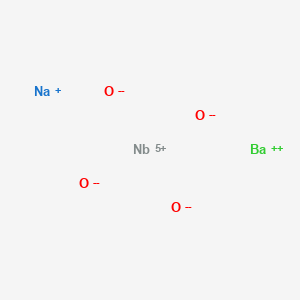
2-Phenoxynicotinonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2-Phenoxynicotinonitrile often involves copper-catalyzed tandem transformations or base-catalyzed ring transformations. For instance, 2-(Phenylthio)phenols have been synthesized from simple phenols and aromatic halides through copper(I)-catalyzed C-S coupling and C-H functionalization, using dimethyl sulfoxide as the oxidant (Xu et al., 2010). Similarly, the base-catalyzed ring transformation of 2H-pyran-2-ones has been used for the efficient synthesis of 2-amino-6-aryl-4-methylsulfanylnicotinonitriles, a process that highlights a method potentially adaptable for synthesizing 2-Phenoxynicotinonitrile derivatives (Farhanullah et al., 2003).
Molecular Structure Analysis
Advanced computational and X-ray diffraction (XRD) techniques have been pivotal in elucidating the molecular structure and electronic properties of compounds similar to 2-Phenoxynicotinonitrile. For example, a study on 2-methoxy-4,6-diphenylnicotinonitrile employed XRD and computational methods to investigate its molecular structure, revealing an orthorhombic crystallization and detailed insights into π–π stacking and H⋯X contacts (Bakheit & Alkahtani, 2023).
Chemical Reactions and Properties
Catalysis plays a crucial role in the chemical transformations and properties of nicotinonitrile derivatives. The cationic palladium(II)-catalyzed addition of arylboronic acids to nitriles, for instance, facilitates the synthesis of aryl ketones and benzofurans from phenoxyacetonitriles, indicating potential pathways for functionalizing 2-Phenoxynicotinonitrile (Zhao & Lu, 2006).
Physical Properties Analysis
The physical properties of nicotinonitrile derivatives, including 2-Phenoxynicotinonitrile, can be inferred from spectroscopic investigations and quantum chemical computational studies. Such analyses provide valuable information on the electronic structure, molecular electrostatic potential maps, and non-linear optical properties of these compounds, offering insights into their reactivity and stability (Koşar & Albayrak, 2011).
Chemical Properties Analysis
The reactivity and interaction of nicotinonitrile derivatives with other molecules can be assessed through their chemical properties. For instance, the direct hydroxylation of benzene to phenol using hydrogen peroxide catalyzed by nickel complexes supported by pyridylalkylamine ligands provides a glimpse into the catalytic abilities and potential chemical behaviors of similar compounds under specific conditions (Morimoto et al., 2015).
Wissenschaftliche Forschungsanwendungen
Contact Urticaria from 2‐phenoxyethanol : 2-Phenoxyethanol, used in cosmetics and pharmaceuticals, shows effectiveness against various bacteria and fungi. It can be used alone or combined with other products (Hernandez et al., 2002).
Role of Nitrite in Electrocatalytic Oxidation of Phenol : This study discusses the anodic oxidation of phenol leading to nitrated by-products. It highlights the importance of considering by-product formation in water treatment technologies (Zhang et al., 2019).
Allosteric Modifiers of Hemoglobin : Research into 2-(aryloxy)-2-methylpropionic acids for their ability to decrease the oxygen affinity of human hemoglobin A, which could have implications in various clinical or biological areas (Randad et al., 1991).
Screening of Fungi Isolates for Hydroxylation of R-2-Phenoxypropionic Acid : This study screens microbial isolates for hydroxylating R-2-phenoxypropionic acid, demonstrating the potential use of fungi in biosynthesis and the importance of biotransformation in pharmaceutical and agricultural applications (Zhou et al., 2020).
Malononitrile-derivative Chromogenic Devices for the Detection of Cyanide in Water : This research develops compounds for anionic detection, particularly for CN− in water, which might have relevance in environmental monitoring and remediation (Schramm et al., 2016).
The Chemical Basis of the Antinitrosating Action of Polyphenolic Cancer Chemopreventive Agents : Investigating the interactions between nitrogen species and phenolic antioxidants offers insights into cancer chemoprevention and may provide a perspective on how phenolic structures interact with various chemical agents (d’Ischia et al., 2006).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-phenoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQFYNLYTMIJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161820 | |
| Record name | 2-Phenoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenoxynicotinonitrile | |
CAS RN |
14178-15-5 | |
| Record name | 2-Phenoxy-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14178-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenoxynicotinonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014178155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenoxynicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenoxynicotinonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENOXYNICOTINONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM66JH5X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)









